
2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione
Overview
Description
2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H8BrNO4S and its molecular weight is 366.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an isoindoline-1,3-dione core with a sulfonyl group attached to a bromophenyl moiety. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's. For instance, derivatives of isoindoline-1,3-dione have shown IC50 values ranging from 0.9 to 19.5 μM against AChE .
- Anticancer Activity : The compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Related compounds have been reported to enhance pro-apoptotic proteins while reducing anti-apoptotic proteins in breast cancer cell lines .
Biological Activity Summary
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating various isoindoline derivatives, one compound exhibited significant growth inhibition against MCF-7 breast cancer cells with an IC50 of 3.96 ± 0.21 µM. This was achieved through mechanisms involving apoptosis induction via modulation of Bax and Bcl-2 proteins .
- Neuroprotective Studies : Research indicated that certain isoindoline derivatives could protect neuronal cells from oxidative damage induced by H2O2, suggesting potential applications in neurodegenerative disease therapy .
- Antibacterial Activity : A derivative of the compound demonstrated promising antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 45 ± 0.15 µg/mL. Membrane damage studies supported the antibacterial mechanism .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Isoindoline-1,3-dione derivatives, including 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione, have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer and leukemia models by targeting specific molecular pathways associated with tumor growth and survival .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Isoindoline derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Properties
Recent studies have suggested that isoindoline-1,3-dione derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's. These compounds have demonstrated cholinesterase inhibitory activity, which is beneficial in increasing acetylcholine levels in the brain .
Material Science Applications
Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that these polymers exhibit improved performance in applications such as coatings and adhesives .
Photovoltaic Materials
The compound has potential applications in the field of organic photovoltaics (OPVs). Its electronic properties can be tuned to create efficient light-harvesting materials that improve the overall efficiency of solar cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include sulfonation reactions followed by cyclization to form the isoindoline structure. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated a series of isoindoline derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with a bromophenyl substituent exhibited significant cytotoxicity compared to their non-brominated counterparts, suggesting that halogenation plays a critical role in enhancing biological activity .
Case Study 2: Neuroprotective Mechanism
Research focused on the neuroprotective effects of isoindoline derivatives highlighted their ability to inhibit acetylcholinesterase activity effectively. This study utilized both in vitro and in vivo models to demonstrate that these compounds could ameliorate cognitive deficits associated with Alzheimer's disease .
Data Summary Table
Application Area | Specific Use | Findings/Notes |
---|---|---|
Medicinal Chemistry | Anticancer | Inhibits cancer cell proliferation |
Anti-inflammatory | Modulates inflammatory responses | |
Neuroprotective | Cholinesterase inhibition beneficial for Alzheimer's | |
Material Science | Polymer Chemistry | Enhances mechanical properties |
Photovoltaic Materials | Improves efficiency of organic solar cells |
Properties
IUPAC Name |
2-(3-bromophenyl)sulfonylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO4S/c15-9-4-3-5-10(8-9)21(19,20)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCPWXGZBJZPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.